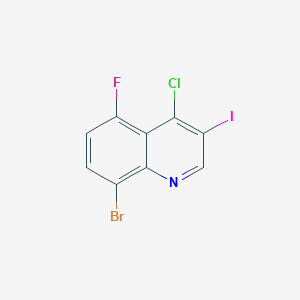
8-Bromo-4-chloro-5-fluoro-3-iodoquinoline
Übersicht
Beschreibung
8-Bromo-4-chloro-5-fluoro-3-iodoquinoline is a useful research compound. Its molecular formula is C9H3BrClFIN and its molecular weight is 386.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
8-Bromo-4-chloro-5-fluoro-3-iodoquinoline is a halogenated derivative of quinoline that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure, characterized by the presence of multiple halogen substituents, influences its reactivity and interactions with various biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
The molecular formula of this compound is C9H4BrClFNI, with a molecular weight of 386.38 g/mol. The presence of bromine, chlorine, fluorine, and iodine atoms contributes to its distinctive chemical properties and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from quinoline precursors. Common methods include:
- Halogenation : Sequential introduction of halogens to the quinoline backbone.
- Coupling Reactions : Utilizing palladium-catalyzed cross-coupling techniques to form the desired product.
The biological activity of this compound is attributed to its interactions with various molecular targets, including:
- Enzymatic Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in disease pathways.
- Receptor Modulation : It may interact with receptors to alter signaling pathways associated with inflammation and cancer.
Case Studies and Research Findings
Research has demonstrated the efficacy of this compound in several biological contexts:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens.
- Anticancer Properties : Preliminary investigations suggest that it may inhibit tumor growth in vitro and in vivo, potentially through apoptosis induction in cancer cells.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features:
| Compound Name | Halogen Substituents | Unique Features |
|---|---|---|
| 8-Bromo-4-chloroquinoline | Bromine, Chlorine | Lacks iodine and fluorine; simpler halogenation |
| 8-Bromo-4-chloro-3-iodoquinoline | Bromine, Chlorine, Iodine | Similar to target compound but lacks fluorine |
| 4-Chloro-6-fluoroquinoline | Chlorine, Fluorine | Different halogen positioning; less complex |
This comparative analysis highlights how the specific combination of halogens in this compound enhances its potential for novel therapeutic applications.
Eigenschaften
IUPAC Name |
8-bromo-4-chloro-5-fluoro-3-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrClFIN/c10-4-1-2-5(12)7-8(11)6(13)3-14-9(4)7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBJMCXLXVQSJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=C(C=N2)I)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrClFIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















